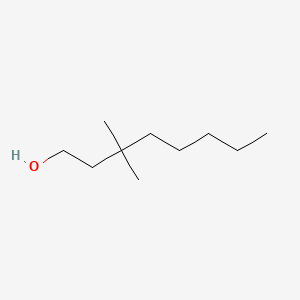

3,3-Dimethyloctan-1-OL

Description

Structural and Chemical Context of Higher Alcohols

Higher alcohols, generally defined as alcohols with six or more carbon atoms, exhibit distinct physical and chemical properties compared to their lower-molecular-weight counterparts. contaminantdb.ca The presence of a longer carbon chain significantly influences properties such as boiling point, melting point, and solubility.

Boiling and Melting Points: The boiling and melting points of alcohols are considerably higher than those of alkanes with similar molecular weights. This is attributed to the presence of strong intermolecular hydrogen bonds between the hydroxyl groups of alcohol molecules. nih.gov As the carbon chain length increases, van der Waals forces also become stronger, leading to a further increase in boiling and melting points. nih.gov

Solubility: The hydroxyl group of alcohols can form hydrogen bonds with water, rendering smaller alcohols miscible with water. However, as the length of the non-polar alkyl chain increases, the hydrophobic character of the molecule dominates, leading to a decrease in water solubility. solubilityofthings.com Consequently, higher alcohols like 3,3-Dimethyloctan-1-ol are expected to have limited solubility in water but good solubility in organic solvents. solubilityofthings.com

Branching Effects: The branching of the hydrocarbon chain, as seen in this compound, also has a notable impact on physical properties. Branching tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight. This is because the branching reduces the effective surface area for van der Waals interactions between molecules.

Significance of Branched-Chain Alcohols in Organic Chemistry Research

Branched-chain alcohols are of significant interest in various areas of organic chemistry research. Their unique structures can impart specific properties that are valuable in synthesis and materials science. For instance, the branching can influence the reactivity of the alcohol and the properties of the resulting products.

In the field of materials science, the structure of branched-chain alcohols can affect the properties of polymers and other materials in which they are incorporated. The branching can disrupt the packing of polymer chains, leading to changes in physical properties such as flexibility and melting point.

Furthermore, branched-chain higher alcohols are explored for their potential as biofuels. medchemexpress.com Compared to ethanol (B145695), they can offer advantages such as higher energy density and lower hygroscopicity. The specific branching pattern can influence combustion properties and compatibility with existing fuel infrastructure.

Research Trajectories for this compound and Related Analogues

While specific research focused solely on this compound is limited, the study of its analogues provides insights into potential research directions. For example, its isomer, 3,7-dimethyloctan-1-ol (B75441) (also known as tetrahydrogeraniol), is utilized as a fragrance ingredient and has been investigated for its potential as a biofuel and a pest repellent. medchemexpress.com

Research into the synthesis of complex branched-chain alcohols is an active area. The development of new catalytic methods for the controlled introduction of branching and functional groups is crucial for accessing a wider range of molecular architectures. The synthesis of this compound would likely involve multi-step synthetic routes, potentially utilizing Grignard reagents or other organometallic compounds to construct the sterically hindered quaternary center at the C3 position.

Future research on this compound could explore its potential applications in areas where its specific branching pattern might be advantageous. This could include its use as a specialty solvent, a precursor for the synthesis of novel polymers or surfactants, or in the development of new fragrance and flavor compounds. Investigating its biological properties, such as its interaction with cell membranes, could also be a fruitful area of research, drawing parallels from studies on other branched-chain alcohols.

Physicochemical Properties of Dimethyloctanol Isomers

| Property | This compound | 3,5-Dimethyloctan-1-ol nih.gov | 3,7-Dimethyloctan-1-ol chembk.com |

|---|---|---|---|

| Molecular Formula | C10H22O | C10H22O | C10H22O |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol |

| CAS Number | 25570-07-4 chemsrc.com | 19781-08-9 | 106-21-8 |

| Boiling Point | Data not available | Data not available | 98-99 °C / 9 mmHg |

| Density | Data not available | Data not available | 0.828 g/mL at 20 °C |

| Water Solubility | Predicted to be low | Predicted to be low | 64 mg/L at 20°C |

Structure

3D Structure

Properties

CAS No. |

25570-07-4 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3,3-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-7-10(2,3)8-9-11/h11H,4-9H2,1-3H3 |

InChI Key |

STHNHMWRQONDAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyloctan 1 Ol and Analogues

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental process in alcohol synthesis, offering a direct route from unsaturated precursors or carbonyl compounds. This method involves the addition of hydrogen across a double or triple bond or a carbonyl group in the presence of a metal catalyst.

Heterogeneous Catalysis in Alcohol Synthesis

Heterogeneous catalysis is a cornerstone of industrial alcohol production, valued for its efficiency and the ease of catalyst separation and recycling. nih.gov In this approach, a solid catalyst facilitates the reaction in a different phase from the reactants. For the synthesis of alcohols, this typically involves the hydrogenation of aldehydes, ketones, or esters. libretexts.orgyoutube.com

The catalytic hydrogenation of aldehydes and ketones to their corresponding primary and secondary alcohols is a well-established transformation. libretexts.org This reduction can be carried out using various metal catalysts, such as nickel, palladium, platinum, or rhodium, often supported on materials like alumina, silica, or carbon. nih.govbritannica.comgoogle.com For instance, RANEY® nickel has been successfully employed for the hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature, offering high yields and purity without the need for column chromatography. rsc.org The choice of catalyst and support can significantly influence the reaction's selectivity and efficiency. For example, ruthenium on an oxide support like TiO2 or SiO2 has been shown to exhibit a longer service life and reduced deactivation during the hydrogenation of aldehydes and ketones. google.com

The direct synthesis of alcohols from alkenes can also be achieved through hydroformylation followed by hydrogenation. This tandem process, often termed reductive hydroformylation, converts alkenes into alcohols with one additional carbon atom. rsc.org Heterogeneous cobalt-based catalysts have shown promise in this area, enabling the tunable synthesis of either alcohols or aldehydes from olefins. rsc.orgrsc.org For example, a polymer-encapsulated single-atom cobalt catalyst has demonstrated high selectivity for alcohols at 170 °C. rsc.org

Recent advancements in catalyst design focus on improving selectivity and operating under milder conditions. For example, the development of catalysts for the hydrogenation of CO2 to higher alcohols is an active area of research, with multicomponent formulations being explored to facilitate carbon chain growth. ethz.ch

Table 1: Examples of Heterogeneous Catalysts in Alcohol Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

| RANEY® Nickel | Aldehydes, Ketones | Primary/Secondary Alcohols | High yields and purity in aqueous media at room temperature. rsc.org |

| Ru on TiO2/SiO2 | Aldehydes, Ketones | Primary/Secondary Alcohols | Enhanced catalyst stability and service life. google.com |

| Co2(CO)8@PPh3-1/10 | Alkenes (1-octene) | Primary Alcohols | Tunable synthesis of alcohols with high selectivity at 170 °C. rsc.orgrsc.org |

| Cu-based catalysts | CO2 | Higher Alcohols | Focus on promoting C-C bond coupling for higher alcohol synthesis. mdpi.com |

| Ag-based catalysts | Alcohols (e.g., ethanol) | Aldehydes (e.g., acetaldehyde) | High selectivity in oxidative dehydrogenation. mdpi.com |

Biocatalytic Pathways and Enantioselective Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net This approach utilizes whole microbial cells or isolated enzymes to catalyze chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.netnih.gov

The asymmetric reduction of prochiral ketones to produce enantiopure secondary alcohols is a particularly valuable application of biocatalysis. researchgate.netmdpi.com This transformation is often accomplished using alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reversible reduction of aldehydes and ketones. mdpi.com The stereoselectivity of the reduction is determined by the specific ADH used, with different enzymes affording either the (R)- or (S)-enantiomer of the alcohol. nih.gov For instance, the (R)-selective ADH from Lactobacillus kefir and the (S)-selective ADH from Thermoanaerobacter brokii can be used to produce enantiomerically pure propargylic alcohols. nih.gov

A key advantage of using whole-cell biocatalysts is the presence of endogenous cofactor regeneration systems. nih.govmdpi.com ADH-catalyzed reductions typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, which is consumed in the reaction. mdpi.com In whole-cell systems, the cofactor is continuously regenerated, often through the metabolism of a co-substrate like glucose or glycerol. mdpi.com This eliminates the need for the external addition and regeneration of expensive cofactors.

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, have been developed to synthesize more complex molecules. rsc.org For example, a double reduction of α,β-unsaturated ketones, combining an ene-reductase (ERED) and an ADH, can produce chiral, branched alcohols. rsc.org Furthermore, biocatalytic pathways have been constructed to convert methanol (B129727) into higher-chain alcohols like ethanol (B145695) and n-butanol without carbon loss or ATP expenditure. nih.gov

Recent research has focused on discovering and engineering new biocatalysts with improved activity, stability, and substrate scope. For example, a strain of Bacillus cereus has been identified that can transform ketones into the corresponding alcohols with high activity and excellent enantioselectivity. mdpi.com

Table 2: Examples of Biocatalytic Systems for Enantioselective Alcohol Synthesis

| Biocatalyst | Substrate Type | Product Type | Key Features |

| Bacillus cereus TQ-2 | Prochiral Ketones | Chiral Alcohols | High activity and enantioselectivity. mdpi.com |

| (R)-selective ADH from Lactobacillus kefir | Propargylic Ketones | (R)-Propargylic Alcohols | Enantioselective reduction. nih.gov |

| (S)-selective ADH from Thermoanaerobacter brokii | Propargylic Ketones | (S)-Propargylic Alcohols | Enantioselective reduction. nih.gov |

| Ene-reductase (ERED) and Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Ketones | Chiral Branched Alcohols | Biocatalytic cascade for double reduction. rsc.org |

| Whole cells with cofactor regeneration | Ketones | Chiral Alcohols | In-situ cofactor recycling. nih.govmdpi.com |

Reduction of Aldehyde and Carboxylic Acid Derivatives

The reduction of aldehydes and carboxylic acid derivatives is a fundamental and widely used method for the synthesis of primary alcohols. ncert.nic.inchemistrysteps.com These methods typically involve the use of metal hydride reducing agents or catalytic hydrogenation.

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. britannica.comscience-revision.co.uk Common reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). science-revision.co.ukucalgary.ca NaBH4 is a milder and more selective reagent, often used in protic solvents like water or ethanol. chemguide.co.uk LiAlH4 is a much stronger reducing agent and reacts violently with water, so it is typically used in anhydrous ethereal solvents. science-revision.co.uk The reduction of an aldehyde with these hydride reagents proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. ucalgary.ca Catalytic hydrogenation over metal catalysts such as nickel, palladium, or platinum is also an effective method for reducing aldehydes to primary alcohols. libretexts.orgbritannica.com

Carboxylic acids can be reduced to primary alcohols, but this transformation requires a strong reducing agent like LiAlH4. chemistrysteps.comchemistrysteps.comlibretexts.org NaBH4 is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction of a carboxylic acid with LiAlH4 first involves an acid-base reaction to form a lithium carboxylate salt, followed by reduction to the alcohol. An aldehyde is formed as an intermediate in this process, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org

Esters, which are derivatives of carboxylic acids, can also be reduced to primary alcohols. chemistrysteps.com Similar to carboxylic acids, the reduction of esters to primary alcohols typically requires a strong reducing agent like LiAlH4. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then eliminates an alkoxide to form an aldehyde. The aldehyde is then rapidly reduced to the primary alcohol. idc-online.comorganicchemistrytutor.com Esters can also be reduced to primary alcohols via catalytic hydrogenation, although this often requires high pressures and temperatures. youtube.com

Table 3: Common Reducing Agents for Aldehyde and Carboxylic Acid Derivative Reduction

| Reducing Agent | Substrate(s) | Product | Notes |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Primary/Secondary Alcohols | Mild and selective reagent. science-revision.co.ukchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary/Secondary Alcohols | Powerful, non-selective reducing agent. science-revision.co.uklibretexts.org |

| Diborane (B2H6) | Carboxylic Acids, Amides, Nitriles | Primary Alcohols, Amines | Effective for reducing carboxylic acids to primary alcohols. idc-online.com |

| Catalytic Hydrogenation (H2/metal catalyst) | Aldehydes, Ketones, Esters (under harsh conditions) | Primary/Secondary Alcohols | Widely used industrial process. libretexts.orgyoutube.combritannica.com |

Organometallic Reagent-Based Synthesis

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. organic-chemistry.org The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or a ketone, to form an alcohol. organic-chemistry.orgorganicchemistrytutor.com

The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while the reaction with a ketone produces a tertiary alcohol. organic-chemistry.org To synthesize a primary alcohol like 3,3-dimethyloctan-1-ol using a Grignard reaction, formaldehyde (B43269) would be the required carbonyl compound. organic-chemistry.org The versatility of the Grignard reaction lies in the wide variety of Grignard reagents that can be prepared from the corresponding alkyl or aryl halides.

Esters can also react with Grignard reagents. However, they react with two equivalents of the Grignard reagent to produce a tertiary alcohol where two of the alkyl groups are identical and originate from the Grignard reagent. chemistrysteps.com The initial reaction of the Grignard reagent with the ester forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

The synthesis of tertiary alcohols can also be achieved in a stepwise manner by first reacting an aldehyde with a Grignard reagent to form a secondary alcohol. This secondary alcohol can then be oxidized to a ketone, which can subsequently react with a second Grignard reagent to yield the desired tertiary alcohol. masterorganicchemistry.com

Epoxides can also be used as substrates in reactions with Grignard reagents to synthesize alcohols. The nucleophilic Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alcohol after an aqueous workup. chemistrysteps.com This reaction provides a route to alcohols with a carbon chain that is two carbons longer than the Grignard reagent.

Table 4: Synthesis of Alcohols using Grignard Reagents

| Carbonyl/Epoxide Substrate | Grignard Reagent | Product Alcohol Type |

| Formaldehyde | R-MgX | Primary Alcohol |

| Aldehyde (R'-CHO) | R-MgX | Secondary Alcohol |

| Ketone (R'-CO-R'') | R-MgX | Tertiary Alcohol |

| Ester (R'-COOR'') | R-MgX (2 equivalents) | Tertiary Alcohol |

| Epoxide | R-MgX | Primary or Secondary Alcohol |

Emerging Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for alcohols, aiming to reduce environmental impact and improve efficiency. nih.govfrontiersin.org These protocols often focus on the use of renewable feedstocks, safer solvents, and catalytic processes that minimize waste. acs.org

One area of focus is the development of catalytic systems that operate under milder conditions and utilize environmentally benign oxidants. For instance, the selective oxidation of alcohols to aldehydes and ketones, a key transformation in organic synthesis, is traditionally carried out with stoichiometric and often toxic heavy metal oxidants. acs.org Green alternatives involve the use of catalysts with clean oxidants like molecular oxygen (from air) or hydrogen peroxide. acs.orgacs.org For example, a recyclable water-soluble palladium-diamine complex has been shown to be effective for the aerobic oxidation of a variety of alcohols in an aqueous biphasic system. acs.org

Solvent-free reaction conditions are another important aspect of green chemistry. A solvent-free methodology for the reduction of carbonyl compounds to alcohols has been developed using sodium borohydride dispersed on wet alumina. nih.gov This solid-state method offers good yields and short reaction times without the need for energy-intensive heating. nih.gov

The use of microwave irradiation as an energy source is also gaining traction in green synthesis. frontiersin.org Microwave-assisted synthesis can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov For example, cobalt composite nanoparticles have been synthesized via a microwave-assisted method and used as a catalyst for the oxidation of alcohols under solvent-free microwave conditions. nih.govfrontiersin.org

Biocatalysis, as discussed in section 2.1.2, is inherently a green technology due to its use of renewable enzymes and mild reaction conditions. researchgate.net The development of biocatalytic cascades for the synthesis of complex molecules from simple, renewable feedstocks is a promising area of green chemistry research. nih.gov

Table 5: Examples of Green Chemistry Protocols in Alcohol Synthesis

| Green Chemistry Approach | Example | Key Advantages |

| Use of Clean Oxidants | Palladium-diamine complex with air | Avoids toxic heavy metal oxidants, uses a recyclable catalyst. acs.org |

| Solvent-Free Conditions | NaBH4 on wet alumina | Reduces solvent waste, simple procedure. nih.gov |

| Microwave-Assisted Synthesis | Cobalt composite nanoparticle catalyst | Shorter reaction times, high efficiency. nih.govfrontiersin.org |

| Biocatalysis | Whole-cell reduction of ketones | Renewable catalysts, high selectivity, mild conditions. researchgate.net |

| Use of Renewable Feedstocks | Biocatalytic conversion of methanol | Utilizes a C1 feedstock for higher alcohol synthesis. nih.gov |

Synthetic Strategies for Substituted Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of analogues with tailored properties. These strategies often involve the modification of the carbon skeleton or the introduction of functional groups at various positions.

The "borrowing hydrogen" or hydrogen autotransfer methodology is a powerful and atom-economical strategy for the synthesis of substituted amines from alcohols. acs.org This process involves the temporary oxidation of a primary alcohol to an aldehyde by a metal catalyst, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step, regenerating the catalyst and forming the substituted amine. This method has been applied in biocatalysis as well, using a combination of alcohol dehydrogenases and transaminases or amine dehydrogenases. rsc.org

The synthesis of drug intermediates and natural product-like molecules often relies on the late-stage functionalization of alcohols. rsc.org Alcohols can be used as sustainable reagents for various organic transformations, including C-C, C-N, and C-O bond formation. rsc.org For example, alcohols can be activated for nucleophilic displacement, allowing for their conversion into a wide range of substituted derivatives. acs.org

The Grignard reaction, as detailed in section 2.3, is a versatile tool for creating substituted alcohols. By choosing the appropriate aldehyde or ketone and Grignard reagent, a wide array of secondary and tertiary alcohols with different substitution patterns can be synthesized. organic-chemistry.orgmasterorganicchemistry.com For instance, reacting an aldehyde with different Grignard reagents allows for the introduction of various alkyl or aryl groups at the carbinol carbon.

Biocatalytic approaches also offer routes to substituted alcohol derivatives. For example, the biocatalytic hydroxylation of alkylbenzenes using P450 monooxygenases can introduce a hydroxyl group, which can then be further transformed. rsc.org Additionally, biocatalytic cascades can be designed to produce complex chiral molecules with multiple stereocenters. rsc.org

Chemical Reactivity and Transformation Mechanisms

Oxidation Pathways to Aldehydes, Ketones, and Carboxylic Acids

As a primary alcohol, 3,3-Dimethyloctan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The formation of a ketone is not possible from a primary alcohol without rearrangement of the carbon skeleton.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 3,3-Dimethyloctanal. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. Another modern and often preferred alternative is the Dess-Martin periodinane (DMP), which operates under milder, non-acidic conditions and can lead to higher yields.

To achieve full oxidation to the corresponding carboxylic acid, 3,3-Dimethyloctanoic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), or nitric acid (HNO₃). chinesechemsoc.org These vigorous conditions ensure the complete conversion of the primary alcohol group to a carboxylic acid.

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 3,3-Dimethyloctanal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 3,3-Dimethyloctanoic acid | Carboxylic Acid |

Esterification and Etherification Reactions

This compound undergoes esterification and etherification reactions typical of primary alcohols, although reaction rates can be influenced by the steric bulk near the reactive hydroxyl group.

Esterification: The most common method for forming an ester from this compound is the Fischer esterification. This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is a reversible equilibrium, and to drive it towards the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction. chemguide.co.ukyoutube.com For sterically hindered alcohols, specialized methods, such as using highly reactive acyl chlorides or acid anhydrides, can also be employed for more efficient ester formation. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic method to form ethers. For a sterically hindered primary alcohol like this compound, the most effective approach is to first convert the alcohol into its more nucleophilic conjugate base, the alkoxide (3,3-dimethyloctan-1-oxide), using a strong base like sodium hydride (NaH). This alkoxide can then react with an unhindered primary alkyl halide (e.g., methyl iodide or ethyl bromide) via an Sₙ2 mechanism to form the corresponding ether. stackexchange.com Attempting the reverse, where a halide derivative of 3,3-dimethyloctane (B1207745) would react with an alkoxide, is generally unsuccessful and leads primarily to elimination products due to the steric hindrance at the C3 position. stackexchange.com

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product Example |

|---|---|---|---|

| Fischer Esterification | This compound + Acetic Acid | H₂SO₄, heat | 3,3-Dimethyloctyl acetate |

Nucleophilic Substitution Reactions

The structure of this compound presents a classic case of conflicting factors for nucleophilic substitution. The hydroxyl group is attached to a primary carbon, which typically favors the Sₙ2 mechanism. However, the adjacent (beta) carbon is a quaternary center, creating significant steric hindrance that severely impedes the backside attack required for an Sₙ2 reaction. youtube.comquora.com

This structural feature is analogous to that of neopentyl halides, which are known to be extremely unreactive in Sₙ2 reactions. stackexchange.comquora.comyoutube.com Consequently, direct displacement of the hydroxyl group (or a derivative like a tosylate or halide) via an Sₙ2 pathway is exceptionally slow and impractical. youtube.com

The alternative Sₙ1 mechanism is also disfavored. This pathway would require the formation of a primary carbocation upon departure of the leaving group, which is highly unstable. quora.com While such a carbocation, if formed, could potentially undergo a rapid 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation, the initial formation of the primary carbocation represents a high-energy barrier, making the direct Sₙ1 route unlikely under normal conditions. stackexchange.comyoutube.com

Table 3: Feasibility of Nucleophilic Substitution Mechanisms

| Mechanism | Requirement | Compatibility with this compound | Outcome |

|---|---|---|---|

| Sₙ2 | Unhindered backside attack on the electrophilic carbon. | Poor. The C3 quaternary center blocks the nucleophile's approach. quora.com | Extremely slow reaction rate; not a viable synthetic pathway. youtube.comyoutube.com |

| Sₙ1 | Formation of a stable carbocation intermediate. | Poor. Would require forming a high-energy primary carbocation. quora.com | Unlikely to proceed directly; rearrangement possible if forced. |

Radical Reactions in Functionalization

Radical reactions provide a powerful alternative for the functionalization of sterically hindered molecules like this compound, bypassing the limitations of ionic pathways. These reactions typically involve the generation of a high-energy radical species that can abstract a hydrogen atom from an unactivated C-H bond. researchgate.net

A common strategy involves converting the alcohol into a precursor that can be homolytically cleaved, such as a nitrite (B80452) ester (for a Barton reaction) or by using photoredox or transition metal catalysis to generate an alkoxy radical directly from the alcohol. nih.gov This highly reactive alkoxy radical can then abstract a hydrogen atom from another part of the molecule through an intramolecular process. This process, known as hydrogen atom transfer (HAT), often occurs at a position that is sterically accessible and can form a stable five- or six-membered ring transition state (commonly a 1,5-HAT or 1,6-HAT). chinesechemsoc.orgbohrium.com

For this compound, a 1,5-HAT would lead to the formation of a carbon-centered radical at the C5 position. This new radical can then be trapped by another reagent in the system, allowing for the introduction of a new functional group (like a halogen, cyano, or amino group) at a remote, previously unreactive position. nih.gov This approach enables the functionalization of the hydrocarbon chain, which is difficult to achieve using traditional ionic chemistry. chinesechemsoc.orgresearchgate.net

Enzymatic Reaction Kinetics and Substrate Specificity

The enzymatic transformation of this compound is highly dependent on the specific enzyme used, particularly the three-dimensional structure of its active site. Enzymes such as lipases and esterases are commonly used for the esterification, transesterification, or hydrolysis of alcohols. psu.edumdpi.com

The kinetics of such reactions are governed by factors including enzyme concentration, temperature, and the molar ratio of substrates. nih.gov For a substrate like this compound, a key factor influencing the reaction rate is substrate specificity. The bulky 3,3-dimethyl group creates significant steric hindrance near the reactive hydroxyl group. This bulk can make it difficult for the alcohol to fit properly into the active site of many enzymes, a phenomenon known as steric hindrance. psu.edunih.gov

As a result, the rate of enzymatic esterification or hydrolysis for this compound would likely be significantly lower than that for a linear, unbranched alcohol like 1-octanol. The enzyme's ability to accommodate the branched structure determines its catalytic efficiency. While some lipases may show activity, the steric constraints would be a major limiting factor in the reaction kinetics, potentially leading to lower conversion rates or requiring longer reaction times compared to less hindered substrates. mdpi.com

Table 4: Conceptual Comparison of Enzymatic Activity

| Substrate | Structural Feature | Expected Fit in Enzyme Active Site | Hypothetical Reaction Rate |

|---|---|---|---|

| 1-Octanol | Linear chain, unhindered | Good | High |

| 3-Methyloctan-1-ol | Single methyl branch away from -OH | Moderate | Moderate |

| This compound | Quaternary center near -OH | Poor (High steric hindrance) | Low |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy: Infrared (IR) and Inelastic Incoherent Neutron Scattering (IINS) Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound, yielding a unique spectrum that is a definitive fingerprint of its molecular structure.

Infrared (IR) Spectroscopy is a cornerstone technique for the identification of functional groups. In the case of 3,3-Dimethyloctan-1-ol, the IR spectrum would be dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would signify the O-H stretching of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the alkane chain would manifest as strong absorptions in the 2850-2960 cm⁻¹ range. Furthermore, a distinct C-O stretching vibration would be anticipated around 1050 cm⁻¹. While an experimental IR spectrum for this compound is not readily accessible, the spectral data for its isomer, 3,7-Dimethyloctan-1-ol (B75441) , provides a relevant reference. chemicalbook.comsigmaaldrich.com

Key IR Absorption Bands for Alcohols

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H | Stretching | 2850-2960 |

Inelastic Incoherent Neutron Scattering (IINS) is a powerful, albeit less common, technique that is exceptionally sensitive to the vibrations of hydrogen atoms. For a molecule like this compound, IINS could provide detailed insights into the dynamics of the methyl groups and the hydroxyl proton, offering complementary information to IR and Raman spectroscopy. At present, no IINS data for this compound or its close isomers are available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

For This compound , the ¹H NMR spectrum would be expected to show a triplet for the protons on the carbon adjacent to the hydroxyl group (C1), a singlet for the two methyl groups at the C3 position, and a series of multiplets for the remaining methylene (B1212753) and methyl protons of the octyl chain. The ¹³C NMR spectrum would display a signal for the C1 carbon in the 60-70 ppm range, a characteristic signal for the quaternary C3 carbon, and a set of signals in the aliphatic region for the other carbons.

While specific NMR data for this compound remains elusive, the data for 3,3-Dimethylbutan-1-ol offers a valuable comparison for the chemical shifts of the head group of the molecule.

¹H NMR Data for 3,3-Dimethylbutan-1-ol

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~0.9 | Singlet |

| -CH₂-C(CH₃)₃ | ~1.5 | Triplet |

¹³C NMR Data for 3,3-Dimethylbutan-1-ol

| Assignment | Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C- | ~29 |

| -C(CH₃)₃ | ~31 |

| -CH₂-C(CH₃)₃ | ~48 |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The fragmentation pattern is a unique fingerprint that aids in identification.

For This compound , the molecular ion peak [M]⁺ would be expected, although it may be of low intensity. Key fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of the gem-dimethyl group at the C3 position would likely lead to the formation of a stable tertiary carbocation.

Predicted Mass Spectral Fragments for this compound

| m/z | Identity |

|---|---|

| M-18 | [M-H₂O]⁺ |

| 31 | [CH₂OH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The mass spectrum of the isomeric (S)-3,7-Dimethyloctan-1-ol shows a top peak at m/z 43, with other significant peaks at m/z 41 and 55, providing an example of the fragmentation of a related long-chain alcohol.

Chromatographic Separations and Retention Modeling

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. Gas chromatography (GC) is particularly suitable for the analysis of volatile compounds like this compound. The retention of a compound in a GC column is dependent on its volatility and its interactions with the stationary phase.

The Kovats retention index (RI) is a standardized measure of retention that is independent of many chromatographic parameters. For 3,3-Dimethylbutan-1-ol , the Kovats retention index has been reported on both non-polar and polar stationary phases, highlighting the effect of the stationary phase on retention.

Kovats Retention Indices for 3,3-Dimethylbutan-1-ol

| Stationary Phase Type | Retention Index Range |

|---|---|

| Standard Non-Polar | 779 - 817 |

Retention modeling, which uses mathematical models to predict retention times, can be a powerful tool for the tentative identification of compounds in complex mixtures.

Thermodynamic Characterization of Phase Behavior and Polymorphism

The thermodynamic properties of a compound, such as its boiling point, melting point, and enthalpy of vaporization, are critical for its handling, purification, and application. The branched structure of this compound is expected to influence its physical properties. For instance, increased branching typically lowers the melting point and boiling point compared to a linear isomer.

Polymorphism, the ability of a solid to exist in more than one crystal form, is a phenomenon that can significantly impact the properties of a material. The study of polymorphism in this compound would require techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Currently, there is no information on the polymorphism of this compound in the available literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,3-Dimethyloctan-1-ol, DFT calculations, typically using functionals like B3LYP with a basis set such as cc-pVQZ, can determine the molecule's optimized geometry, conformational isomers, and electronic properties.

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C2-C3 | ~1.54 Å |

| Bond Length | C3-C(CH3) | ~1.54 Å |

| Bond Angle | C1-O-H | ~109.5° |

| Bond Angle | C2-C3-C4 | ~112° (sterically influenced) |

| Bond Angle | (CH3)-C3-(CH3) | ~109.5° |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions in the condensed phase. For liquid this compound, MD simulations can elucidate the nature of hydrogen bonding and van der Waals forces that govern its bulk properties.

The primary intermolecular interaction for alcohols is hydrogen bonding, where the hydroxyl hydrogen of one molecule interacts with the oxygen of a neighboring molecule. MD simulations of similar alcohols like ethanol (B145695) and methanol (B129727) have shown that these interactions lead to the formation of dynamic networks of chains and rings. researchgate.netsci-hub.seucdavis.eduaip.org In the case of this compound, the bulky gem-dimethyl group at the C3 position is expected to sterically hinder the formation of large, ordered hydrogen-bonded aggregates that are common in linear primary alcohols. This steric hindrance would likely result in a less structured liquid phase with shorter and more transient hydrogen-bonded chains.

MD simulations, using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can quantify various properties of these interactions, such as the average number of hydrogen bonds per molecule, their lifetimes, and the radial distribution functions between key atoms (e.g., O-O and O-H). researchgate.net These simulations reveal that while the hydroxyl group dictates the primary interactions, the long, nonpolar alkyl chain contributes significantly through weaker van der Waals forces, influencing properties like viscosity and miscibility.

Table 2: Key Intermolecular Interactions in Liquid this compound

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Hydrogen Bonding | Occurs between the -OH group of one molecule (donor) and the oxygen of another (acceptor). Forms transient chains and small clusters. | Strong, Directional |

| Dipole-Dipole Forces | Arises from the permanent dipole of the C-O-H group. | Moderate |

| Van der Waals Forces (London Dispersion) | Weak attractions resulting from temporary fluctuations in electron density along the C10 alkyl chain. | Weak but collectively significant |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Non-Human Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or toxicity. ecetoc.org For environmental risk assessment, QSAR models are developed to predict the toxicity of chemicals to non-human organisms, such as aquatic species.

For aliphatic alcohols, a primary mechanism of toxicity in non-human biological systems is narcosis, a non-specific disruption of cell membranes. The toxicity is often strongly correlated with the compound's hydrophobicity, which is quantified by the octanol-water partition coefficient (log Kow). qsardb.org A QSAR model for this compound would likely use log Kow as a key molecular descriptor to predict endpoints like the 50% effective concentration (EC50) for population growth inhibition in organisms like the protozoan Tetrahymena pyriformis. qsardb.orgresearchgate.net

The development of a QSAR model involves calculating a series of molecular descriptors for a set of related compounds with known toxicities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). For branched alcohols, descriptors that account for molecular shape and size are also important. A multiple linear regression analysis is then used to build an equation that predicts toxicity.

A hypothetical QSAR equation for the toxicity of aliphatic alcohols to an aquatic organism might take the form: log(1/EC50) = c1(log Kow) + c2(Descriptor Y) + constant

Table 3: Potential Molecular Descriptors for a QSAR Model of this compound

| Descriptor | Description | Predicted Influence on Toxicity |

|---|---|---|

| log Kow | Octanol-water partition coefficient, a measure of hydrophobicity. | Positive correlation (higher hydrophobicity leads to higher toxicity). |

| Molecular Weight (MW) | The mass of the molecule. | Generally positive correlation within a homologous series. |

| Molecular Surface Area | The total surface area of the molecule. | Positive correlation, related to membrane interaction. |

| Branching Index | A topological descriptor quantifying the degree of branching. | May decrease toxicity compared to a linear isomer by reducing membrane permeability. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. A characteristic reaction of primary alcohols like this compound is acid-catalyzed dehydration to form alkenes.

While primary alcohols can undergo dehydration via an E2 mechanism, the steric hindrance around the α- and β-carbons in this compound and the harsh conditions required (strong acid, heat) make an E1-like pathway involving a carbocation rearrangement highly probable. libretexts.org The theoretical investigation of this mechanism involves the following steps:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

Formation of a Primary Carbocation: The loss of a water molecule initially forms a highly unstable primary carbocation at C1.

Carbocation Rearrangement: To achieve greater stability, a 1,2-alkyl shift occurs. One of the methyl groups from the C3 position migrates to the C2 position, resulting in the transformation of the primary carbocation into a much more stable tertiary carbocation at C3. This rearrangement is kinetically very fast.

Deprotonation: A base (e.g., water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.

This mechanism can lead to a mixture of alkene products, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. Computational methods can calculate the activation energies for each step and the relative stabilities of the possible products to predict the product distribution.

Table 4: Potential Alkene Products from Dehydration of this compound

| Product Name | Structure | Substitution | Predicted Relative Yield |

|---|---|---|---|

| 3,4-dimethyl-3-octene | CH3CH2C(CH3)=C(CH3)CH2CH2CH3 | Tetrasubstituted | Major Product (Zaitsev) |

| 3,4-dimethyl-2-octene | CH3CH=C(CH3)CH(CH3)CH2CH2CH3 | Trisubstituted | Minor Product |

| 2-ethyl-3-methyl-1-heptene | CH2=C(CH3)CH(CH2CH3)CH2CH2CH3 | Disubstituted | Minor Product (Hofmann) |

Prediction of Spectroscopic Properties and Chromatographic Parameters

Computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

Spectroscopic Properties:

NMR Spectroscopy: The chemical shifts in 1H and 13C NMR spectra can be accurately predicted using DFT calculations, often with the GIAO (Gauge-Independent Atomic Orbital) method. acs.orgnih.gov The predicted spectrum for this compound would show distinct signals for each chemically unique carbon and proton. For instance, the C1 carbon bearing the hydroxyl group would be deshielded and appear around 60-65 ppm, while the quaternary C3 carbon would be found around 35-40 ppm.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. dtic.milsapub.org For this compound, the most prominent features would be a strong, broad absorption band around 3200-3600 cm-1 due to the O-H stretching of hydrogen-bonded molecules, and sharp C-H stretching bands in the 2850-3000 cm-1 region. irdg.orgmsu.edu

Chromatographic Parameters:

Gas Chromatography (GC): The Kovats retention index (RI) is a standardized measure of a compound's elution time in GC. While experimental determination is standard, QSAR-like models, known as Quantitative Structure-Retention Relationship (QSRR) models, can predict RI values based on molecular descriptors. For this compound, the RI on a standard non-polar column (e.g., DB-5) can be estimated. The alkane analogue, 3,3-dimethyloctane (B1207745), has a reported RI of approximately 938. nih.gov The addition of a primary alcohol group typically increases the RI by 150-200 units on a non-polar column. Therefore, the predicted RI for this compound would be in the range of 1090-1140.

Table 5: Predicted Spectroscopic and Chromatographic Data for this compound

| Data Type | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Chemical Shift C1 (-CH2OH) | ~61 ppm |

| 13C NMR | Chemical Shift C3 (-C(CH3)2-) | ~37 ppm |

| 1H NMR | Chemical Shift H on C1 (-CH2OH) | ~3.6 ppm (triplet) |

| 1H NMR | Chemical Shift H on -OH | Variable (1-5 ppm, broad) |

| IR Spectroscopy | O-H stretch (H-bonded) | ~3350 cm-1 (broad) |

| IR Spectroscopy | C-H stretch | 2850-2960 cm-1 (strong) |

| GC | Kovats Retention Index (non-polar column) | ~1115 ± 25 |

Environmental Fate and Biogeochemical Transformations

Aerobic Biodegradation Pathways

The aerobic biodegradation of 3,3-dimethyloctan-1-ol is anticipated to be a slow process, a characteristic shared with other tertiary alcohols. researchgate.netnih.gov The steric hindrance presented by the two methyl groups attached to the tertiary carbon atom makes enzymatic attack challenging for many microorganisms. libretexts.org

The primary recognized pathway for the aerobic breakdown of tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) involves an initial hydroxylation step. nih.gov This reaction is typically catalyzed by monooxygenase enzymes, which insert an oxygen atom into the molecule. api.org For this compound, this would likely result in the formation of a diol. Following this initial oxidation, further degradation would proceed through a series of enzymatic steps, potentially leading to the cleavage of the carbon chain and eventual mineralization to carbon dioxide and water.

Initial Oxidation: The primary alcohol group is oxidized to an aldehyde, 3,3-dimethyloctanal.

Further Oxidation: The aldehyde is subsequently oxidized to the corresponding carboxylic acid, 3,3-dimethyloctanoic acid. khanacademy.org

Beta-Oxidation Limitation: The quaternary carbon at position 3 blocks the typical beta-oxidation pathway, a common mechanism for fatty acid degradation. Therefore, alternative oxidative pathways are necessary to break down the carbon skeleton.

Microorganisms from genera such as Hydrogenophaga, Caulobacter, and Pannonibacter have been identified in cultures capable of degrading TBA, suggesting that similar microbial communities might be involved in the degradation of this compound. nih.gov

Anaerobic Microbial Degradation Mechanisms

Under anaerobic conditions, the degradation of this compound is expected to be even more limited than in aerobic environments. The breakdown of alkanes in the absence of oxygen is an energetically challenging process carried out by specialized microorganisms. nih.govmpg.de

One established mechanism for anaerobic alkane degradation is the addition of fumarate (B1241708) to the hydrocarbon chain, catalyzed by alkylsuccinate synthase. nih.govcdnsciencepub.com However, the applicability of this pathway to a tertiary alcohol is uncertain. The presence of the hydroxyl group and the significant steric hindrance from the dimethyl groups may inhibit the action of the necessary enzymes.

Research on the anaerobic degradation of TBA has shown that it can be a slow and often incomplete process. vt.edu It is plausible that the anaerobic fate of this compound would be similar, with very slow degradation rates and the potential for long-term persistence in anoxic environments such as groundwater and sediments.

Identification of Biotransformation Products and Metabolites

Specific biotransformation products of this compound have not been documented. However, based on the degradation pathways of analogous compounds, several potential metabolites can be predicted.

Table 1: Predicted Aerobic Biotransformation Products of this compound

| Parent Compound | Predicted Metabolite | Predicted Metabolic Pathway |

| This compound | 3,3-Dimethyloctanal | Oxidation of the primary alcohol |

| 3,3-Dimethyloctanal | 3,3-Dimethyloctanoic acid | Oxidation of the aldehyde |

| This compound | 3,3-Dimethyloctane-1,X-diol (where X > 3) | Hydroxylation of the alkyl chain |

Under anaerobic conditions, if degradation were to occur via a fumarate addition mechanism, the initial product would be a substituted succinic acid. However, as previously noted, this pathway is speculative for this compound.

Environmental Persistence and Transport Modeling

The environmental persistence of this compound is likely to be high due to its chemical structure. The tertiary branching and the stability of the carbon-carbon bonds make it resistant to both biotic and abiotic degradation processes. libretexts.orgncert.nic.in

Factors Influencing Persistence:

Chemical Structure: The presence of the quaternary carbon center is a major contributor to its recalcitrance. libretexts.org

Limited Bioavailability: As a moderately long-chain alcohol, its water solubility may be limited, potentially reducing its availability to microorganisms in aquatic systems.

Lack of Adapted Microbial Consortia: As a synthetic compound, there may be a limited number of microbial communities possessing the enzymatic machinery to degrade it efficiently.

Role in Natural Cycles as Metabolites

While this compound is a synthetic compound, branched-chain alcohols do occur naturally. ontosight.aioregonstate.edu For instance, compounds like isobutanol and 2-methyl-1-butanol (B89646) are produced by microorganisms as byproducts of amino acid metabolism. nih.govresearchgate.net These naturally occurring branched-chain alcohols are part of biogeochemical cycles, where they are produced and consumed by various organisms.

It is conceivable that if this compound were to be partially degraded, the resulting smaller, more common metabolites could enter natural biogeochemical cycles. For example, if the alkyl chain were cleaved, the resulting smaller fatty acids or alcohols could be utilized by a wider range of microorganisms. However, the initial breakdown of the parent compound remains the rate-limiting step for its integration into these cycles.

Applications in Materials Science and Catalysis

Development of Organometallic Complexes as Catalysts

A thorough review of scientific literature and patent databases reveals no specific studies on the use of 3,3-Dimethyloctan-1-ol in the development of organometallic complexes for catalysis. The potential for this primary alcohol to act as a ligand or a precursor to a ligand in organometallic chemistry remains an unexplored area of research.

Integration into Liquid Crystalline Systems

While direct research on the integration of this compound into liquid crystalline systems is not available, studies on its structural isomer, (3S)-3,7-dimethyloctan-1-ol, provide valuable insights into the potential of such branched-chain alcohols in this field. Research has demonstrated that (3S)-3,7-dimethyloctan-1-ol can be a precursor for the synthesis of liquid crystal compounds. nih.govgoogle.com

In one study, (3S)-3,7-dimethyloctan-1-ol was used to synthesize a range of materials that exhibited smectic C* phases, which are a type of ferroelectric liquid crystal phase. nih.gov These materials were found to possess spontaneous polarization values in the range of 5 to 15 nC/cm². The chiral nature of the precursor alcohol is crucial in inducing these ferroelectric properties. The structural characteristics of the alcohol, such as its branched chain, influence the physical properties of the final liquid crystalline materials, including their phase transition temperatures and helical pitch.

Table 1: Properties of a Liquid Crystalline Derivative of (3S)-3,7-dimethyloctan-1-ol

| Property | Value |

|---|---|

| Spontaneous Polarization | 5 - 15 nC/cm² |

Data derived from a study on a structural isomer, (3S)-3,7-dimethyloctan-1-ol. nih.gov

Given that molecular geometry is a critical factor in the formation of liquid crystal phases, the specific arrangement of the dimethyl groups in this compound would likely lead to different phase behaviors compared to its 3,7-dimethyl isomer. However, the precedent set by its isomer suggests that this compound could be a viable candidate for similar applications, warranting future investigation.

Role as Precursors in Polymer Science

There is currently no available research in scientific literature or patents that details the use of this compound as a precursor in polymer science. As a primary alcohol, it could theoretically be used to synthesize monomers such as acrylates or methacrylates, which can then be polymerized. The bulky 3,3-dimethyl group would be expected to influence the properties of the resulting polymer, potentially affecting its glass transition temperature, solubility, and mechanical properties. However, no such polymers derived from this compound have been reported.

Exploration in Sustainable Fuels Research

A review of the current literature does not indicate any specific research into the use of this compound in the field of sustainable fuels. While other long-chain alcohols are being investigated as potential biofuels, the specific properties and production pathways for this compound in this context have not been explored.

Intermediates for Complex Organic Molecules

Primary alcohols such as this compound are versatile intermediates in organic synthesis, serving as starting materials for a variety of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the carbon skeleton can be further elaborated. While specific examples of complex molecules synthesized from this compound are not prominently featured in the literature, its potential reactivity can be inferred from standard organic chemistry principles.

The presence of a gem-dimethyl group at the 3-position provides steric hindrance that can influence the regioselectivity and stereoselectivity of reactions at or near the alcohol functionality. This structural feature can be strategically employed in the synthesis of complex target molecules where precise control over the molecular architecture is required.

Table 2: Potential Transformations of this compound as a Synthetic Intermediate

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (3,3-Dimethyloctanal) |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (3,3-Dimethyloctanoic acid) |

| Esterification | Acetic anhydride | Ester (3,3-Dimethyloctyl acetate) |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl halide (1-Chloro-3,3-dimethyloctane) |

| Tosylation | Tosyl chloride (TsCl) | Tosylate (3,3-Dimethyloctyl tosylate) |

These transformations highlight the utility of this compound as a building block for accessing a range of other chemical compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Dimethyloctan-1-OL, and what key reaction parameters must be optimized?

Methodological Answer: The synthesis often involves alkylation or reduction strategies. For example, a Grignard reagent (e.g., 3,3-dimethyloctylmagnesium bromide) can be reacted with formaldehyde, followed by acidic workup. Critical parameters include temperature control (e.g., maintaining –20°C during reagent addition to prevent side reactions), solvent selection (anhydrous THF or diethyl ether), and stoichiometric precision. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Detailed protocols must specify catalyst loading (if applicable) and inert atmosphere conditions to avoid moisture-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be validated?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural confirmation, focusing on the branching at C3 and hydroxyl proton signals. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (MW 158.29 g/mol) and purity. Infrared (IR) spectroscopy validates the hydroxyl group (broad peak ~3300 cm⁻¹). For validation, compare spectral data with literature or databases (e.g., PubChem ID referenced in similar compounds) and cross-check retention indices in GC against known standards. For novel derivatives, high-resolution MS and elemental analysis (C, H, O) are mandatory to confirm empirical formulas .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for irritants (Xi code) and safety directives such as avoiding skin/eye contact (R36/37/38). Use fume hoods for volatile steps, wear nitrile gloves, and employ closed-system transfers. In case of exposure, rinse eyes with water for 15 minutes (S26) and remove contaminated clothing (S23). Store in sealed containers under nitrogen to prevent oxidation, and ensure compatibility with non-reactive materials (e.g., glass or PTFE) .

Advanced Research Questions

Q. How does the branched structure of this compound influence its reactivity in esterification or oxidation reactions?

Methodological Answer: The steric hindrance at C3 reduces nucleophilicity of the hydroxyl group, requiring stronger catalysts (e.g., H₂SO₄ or enzymatic lipases) for esterification. In oxidation reactions (e.g., using Jones reagent), the branching may slow ketone formation due to hindered access to the α-hydrogen. Kinetic studies (e.g., monitoring by FT-IR or GC) can quantify rate differences compared to linear analogs. Computational modeling (DFT) of transition states helps predict regioselectivity .

Q. What experimental design principles should guide optimization of this compound synthesis for higher yields?

Methodological Answer: Employ Design of Experiments (DoE) such as factorial design to test variables: temperature, catalyst type (e.g., Lewis acids vs. organocatalysts), and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions. For example, a central composite design could maximize yield by balancing exothermicity (controlled via cooling) and reagent excess. Replication and ANOVA ensure statistical significance, with pilot studies using small-scale reactions (1–5 mmol) to minimize waste .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer: Discrepancies often arise from purity issues or isomerism. Use High-Performance Liquid Chromatography (HPLC) with a chiral column to detect stereoisomers. Differential Scanning Calorimetry (DSC) confirms melting points, while Karl Fischer titration quantifies water content. Cross-validate with literature using standardized methods (e.g., ASTM protocols) and report detailed purification steps (e.g., distillation under reduced pressure) to ensure reproducibility .

Q. What computational strategies are suitable for predicting the physicochemical behavior of this compound in solvent systems?

Methodological Answer: Molecular dynamics simulations (e.g., using GROMACS) model solvation effects in polar vs. non-polar solvents. Quantitative Structure-Property Relationship (QSPR) algorithms correlate logP values with experimental solubility data. Density Functional Theory (DFT) calculates dipole moments and H-bonding potential, validated against experimental IR and NMR shifts. Leverage databases like NIST Chemistry WebBook for thermodynamic parameters (e.g., enthalpy of vaporization) .

Q. How should researchers address variability in bioactivity assays involving this compound derivatives?

Methodological Answer: Implement strict negative controls (e.g., solvent-only groups) and triplicate assays to minimize batch effects. Use power analysis (α=0.05, β=0.2) to determine sample size, ensuring sufficient replicates. For cytotoxicity studies, normalize data to cell viability controls (MTT assay) and apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal. Meta-analysis of existing datasets identifies outliers or confounding factors .

Q. What enantioselective synthesis methods can produce chiral derivatives of this compound?

Methodological Answer: Asymmetric hydroboration using chiral catalysts (e.g., Corey-Bakshi-Shibata) generates enantiomerically pure intermediates. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) separates diastereomers. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee), while optical rotation measurements ([α]D²⁵) validate purity. Report stereochemistry using Cahn-Ingold-Prelog rules and provide X-ray crystallography data for absolute configuration .

Q. How can reaction kinetics be systematically studied for this compound in acid-catalyzed dehydration?

Methodological Answer: Use in-situ monitoring (e.g., ReactIR or UV-Vis spectroscopy) to track alkene formation. Vary acid concentration (e.g., H₃PO₄ vs. H₂SO₄) and temperature (20–80°C) to construct Arrhenius plots. Quench samples at intervals for GC analysis, and apply pseudo-first-order kinetics to determine rate constants. Compare activation energies (Ea) with computational predictions (e.g., transition state theory) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.